Copper benzochlorin

Description

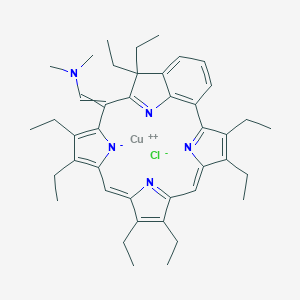

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

145582-83-8 |

|---|---|

Molecular Formula |

C42H52ClCuN5 |

Molecular Weight |

725.9 g/mol |

IUPAC Name |

copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride |

InChI |

InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1 |

InChI Key |

RSDZGRLHEQWQBK-UHFFFAOYSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |

Synonyms |

CDS1 photosensitizer copper benzochlorin copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Copper Benzochlorin and Its Derivatives

De Novo Synthesis Routes to Benzochlorin Ring Systems

The de novo synthesis of benzochlorin ring systems provides a versatile approach to creating a wide array of derivatives with tailored properties. These methods involve the systematic construction of the macrocycle from acyclic or simple cyclic precursors, allowing for precise control over the final structure.

Cyclization Reactions of Meso-Acrolein Porphyrins

One of the prominent methods for the synthesis of benzochlorins involves the intramolecular cyclization of meso-acrolein substituted porphyrins or their reduced congeners, chlorins. This approach leverages the reactivity of the acrolein functionality to form the additional fused benzene (B151609) ring characteristic of benzochlorins.

A key strategy involves the acid-catalyzed cyclization of a meso-(2-formylvinyl) substituent. For instance, a Ni(II) methyl 20-(2-formylvinyl)-13¹-deoxypyropheophorbide-a, a chlorin (B1196114) derivative, undergoes cyclization under various acidic conditions. researchgate.net The reaction is thought to proceed through the formation of an unstable isobacteriochlorin (B1258242) intermediate, which subsequently oxidizes to the more stable benzochlorin structure. researchgate.net A variety of acids can be employed to facilitate this transformation, with the choice of acid potentially influencing the reaction efficiency and the formation of side products.

| Catalyst/Reagent | Substrate | Product | Reference |

| Protic or Lewis Acids (e.g., PTS, TFA, BF₃) | Ni(II) methyl 20-(2-formylvinyl)-13¹-deoxypyropheophorbide-a | Ni(II) benzochlorin derivative | researchgate.net |

| Sulfuric Acid | meso-hydroxymethylvinyl octaethylporphyrin (after demetalation) | Octaethylbenzochlorin |

Table 1: Examples of Cyclization Reactions for Benzochlorin Synthesis

Approaches from Chlorophyll (B73375) Derivatives

Chlorophyll and its derivatives serve as readily available and cost-effective starting materials for the synthesis of benzochlorins. Their inherent chlorin structure provides a significant portion of the final benzochlorin macrocycle, making them attractive precursors.

A common starting material is methylpheophorbide-a, an analog of chlorophyll a. researchgate.net The synthetic strategy involves several key transformations. Initially, methylpheophorbide-a is converted to methyl 13¹-deoxypyropheophorbide-a. researchgate.net To facilitate the crucial cyclization step, a 2-formylvinyl group is regioselectively introduced at the δ meso-position of the macrocycle. researchgate.net This is typically achieved through a Vilsmeier-Haack reaction on a metallated intermediate, for example, the Ni(II) complex of the pyropheophorbide derivative, using reagents like phosphorus oxychloride and 3-(N,N-dimethylamino)acrolein. researchgate.net The subsequent acid-catalyzed cyclization of this formylvinyl-substituted chlorin leads to the formation of the benzochlorin ring system. researchgate.net

Multi-step Synthetic Sequences from Precursors

The total synthesis of benzochlorins from simple acyclic precursors, such as pyrroles and aldehydes, represents a highly versatile and powerful approach. While complex, these multi-step sequences offer the greatest flexibility in designing novel benzochlorin structures with specific substitution patterns. These syntheses often rely on well-established principles of porphyrin and corrole (B1231805) chemistry.

The general strategy involves the condensation of pyrrolic fragments to form a linear tetrapyrrole (a bilane (B1242972) or biladiene), followed by an oxidative cyclization to yield the macrocycle. For instance, a common method for porphyrin synthesis, which can be adapted for benzochlorins, involves the [2+2] condensation of two dipyrromethane units. One dipyrromethane would be functionalized with formyl groups at the 1- and 9-positions, while the other would be unsubstituted at these positions. The condensation, typically under acidic conditions, followed by oxidation, yields the porphyrin ring. To create a benzochlorin, one of the pyrrole (B145914) precursors or dipyrromethane units would need to be appropriately substituted to facilitate the formation of the fused benzene ring during or after the macrocycle formation.

While a direct multi-step synthesis of a benzochlorin from simple pyrroles and aldehydes is not detailed in the provided search results, the synthesis of a related bacteriochlorin (B1244331) has been achieved in an 8-step sequence starting from perdeuteriated 3-methyl-2,4-pentanedione, which was converted to a substituted pyrrole-2-carboxylate. This highlights the feasibility of building up the macrocycle from non-pyrrolic precursors.

Copper Insertion and Demetalation Strategies in Benzochlorin Macrocycles

The biological and photophysical properties of benzochlorins are significantly influenced by the central metal ion. Copper is a commonly incorporated metal, and the processes of its insertion and removal are critical for the synthesis and application of these compounds.

Metallation Techniques for Copper Incorporation

The insertion of copper into the core of a benzochlorin macrocycle is a type of metallation reaction. This process typically involves reacting the free-base benzochlorin (the macrocycle without a central metal ion) with a suitable copper(II) salt.

Commonly used copper salts for this purpose include copper(II) acetate (B1210297) and copper(II) chloride. The reaction is generally carried out in a suitable organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol (B129727), often with heating to facilitate the reaction. For instance, the metallation of demetallized petroleum porphyrins was achieved by dissolving them in chloroform and adding a tenfold molar excess of copper acetate in methanol, followed by stirring at room temperature. The choice of solvent is crucial to ensure the solubility of both the benzochlorin and the copper salt. The progress of the reaction can often be monitored by UV-visible spectroscopy, as the insertion of copper induces characteristic shifts in the absorption bands of the macrocycle.

| Copper Salt | Solvent | Conditions | Reference |

| Copper(II) Acetate | Chloroform/Methanol | Room Temperature | |

| Copper(II) Chloride | Dimethylformamide | Heat | |

| Copper(II) Triflate | Chloroform | Room Temperature |

Table 2: Conditions for Copper Insertion into Porphyrinoid Macrocycles

Demetallation Procedures and Challenges

The removal of copper from a benzochlorin macrocycle, or demetalation, is often necessary to obtain the free-base ligand for further reactions or for the insertion of a different metal ion. This process can be challenging due to the high stability of the copper-porphyrinoid complex.

Several methods have been developed for the demetalation of copper porphyrinoids. A common approach involves the use of strong acids. For example, stirring the copper complex in concentrated sulfuric acid can effect the removal of the copper ion. However, this method can lead to the degradation of sensitive functional groups on the periphery of the macrocycle. To mitigate this, a reductive demetalation procedure has been developed for copper corroles, which may be applicable to copper benzochlorins. This method employs concentrated sulfuric acid in the presence of a reducing agent such as iron(II) chloride (FeCl₂) or tin(II) chloride (SnCl₂), which has been shown to give significantly better yields.

An alternative, two-step methodology involves transmetalation. The copper benzochlorin is first treated with a Grignard reagent, such as 4-methylphenylmagnesium bromide. This results in the replacement of copper with magnesium. The resulting magnesium benzochlorin is much less stable and the magnesium ion can be easily removed under mildly acidic conditions to yield the free-base benzochlorin. This method avoids the harsh conditions of strong, concentrated acids.

Another milder approach that has been successful for Cu(I)-phenanthroline complexes and may be applicable to copper benzochlorins is the use of aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH), which serves as a less hazardous alternative to reagents like potassium cyanide.

| Reagents | Conditions | Advantages | Challenges |

| Concentrated H₂SO₄ | Stirring | Simple procedure | Harsh conditions, potential for macrocycle degradation |

| H₂SO₄ / FeCl₂ or SnCl₂ | Stirring, Sonication | Higher yields, reductive conditions | Requires careful control of reagents |

| 1. Grignard Reagent 2. Mild Acid | Two steps | Mild conditions | Multi-step process, Grignard reagent sensitivity |

| Aqueous NH₄OH | Stirring in ACN/DCM | Less hazardous | Efficacy for copper benzochlorins to be confirmed |

Table 3: Comparison of Demetallation Procedures for Copper Porphyrinoids

Functionalization and Derivatization during Synthesis

The synthetic pathways leading to copper benzochlorins and their derivatives often incorporate steps for functionalization and derivatization to tailor the physicochemical properties of the final molecule. These modifications can be introduced on the periphery of the macrocycle, influencing factors such as solubility, electronic properties, and potential for further conjugation.

Introduction of Substituents for Structural Modification

A primary strategy for the structural modification of copper benzochlorins involves the introduction of substituents at the periphery of the porphyrin precursor. The Vilsmeier-Haack reaction is a highly effective method for introducing formyl groups (-CHO) onto the β-positions of the porphyrin macrocycle. nih.govresearchgate.net This reaction is typically performed on the more stable copper(II) or nickel(II) complexes of tetraarylporphyrins. nih.gov The introduction of a formyl group is a critical step, as it can subsequently undergo an acid-catalyzed intramolecular cyclization to form the fused benzene ring characteristic of a benzochlorin.

The reaction conditions for the Vilsmeier-Haack formylation can be optimized to improve yields and reduce reaction times. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times from hours to minutes, without negatively impacting the yield and, in some cases, even improving it. nih.govworldscientific.com This method has also been demonstrated to be scalable, indicating its potential for larger preparations. nih.gov

Further modifications can be achieved by leveraging the reactivity of the introduced formyl group. For example, a modified Vilsmeier-Haack strategy has been used to construct π-extended nickel(II) and copper(II) complexes of 2-chloro-3-formyl- and 3-formylpyrido[2,3-b]porphyrins from 2-acetamido-meso-tetraarylporphyrins. researchgate.net These functionalized porphyrins can then be subjected to reactions like Knoevenagel condensation to further extend the π-conjugation of the system. researchgate.net

Another powerful method for constructing the fused ring system of benzochlorins is the Diels-Alder reaction, a [4+2] cycloaddition. beilstein-journals.orgmdpi.com This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. youtube.com In the context of benzochlorin synthesis, a porphyrin derivative can be functionalized to act as a dienophile, which then reacts with a suitable diene to create the annulated ring. The efficiency and selectivity of the Diels-Alder reaction can be influenced by the electronic nature of both the diene and the dienophile. nih.govmdpi.com

The table below summarizes key findings related to the introduction of formyl groups via the Vilsmeier-Haack reaction on metalloporphyrins, a crucial step in one synthetic route to benzochlorins.

Synthesis of Cationic Benzochlorin Architectures

To enhance properties such as water solubility and biological activity, cationic charges can be introduced into the benzochlorin structure. One notable example is the synthesis of an iminium salt of a copper octaethylbenzochlorin. This modification results in a cationic architecture, which can influence the molecule's interaction with biological systems. The synthesis of such derivatives is a key strategy in developing benzochlorins for specific applications.

Large-Scale Preparative Methods and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of copper benzochlorins and their precursors presents several challenges, including maintaining yield, purity, and cost-effectiveness. The principles of process optimization are therefore crucial. technion.ac.il Methodologies developed for the large-scale synthesis of porphyrins are highly relevant, as porphyrins are the immediate precursors to benzochlorins.

Two of the most established methods for porphyrin synthesis that are amenable to scale-up are the Adler-Longo and Lindsey methods. nih.govnih.gov

Adler-Longo Method : This is a one-step synthesis that involves refluxing a pyrrole and an aldehyde in propionic acid. While straightforward, it often results in modest yields (10-30%) and can produce significant tar-like byproducts, complicating purification. nih.govnih.gov

Lindsey Method : This is a two-step, one-flask synthesis performed at room temperature under high dilution, followed by oxidation. It generally provides higher yields (10-60%) and is applicable to a wider range of aldehydes. nih.govnih.gov A significant drawback for industrial-scale application is the requirement for large volumes of chlorinated solvents and expensive oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govacs.org

Recent research has focused on developing "greener" and more cost-effective large-scale synthesis protocols. One such methodology involves a two-step process: first, the condensation of pyrrole and an aldehyde in a water-methanol mixture with hydrochloric acid, followed by dissolving the resulting precipitate in dimethylformamide (DMF) and refluxing in the presence of air as the oxidant. nih.govacs.org This approach avoids expensive oxidants and large volumes of chlorinated solvents, offering a more practical route for gram-scale production with reproducible yields of 10-40%. nih.govacs.org

Process optimization for the synthesis of precursors and the final this compound can involve several strategies:

Microwave-Assisted Synthesis : As mentioned previously, using microwave irradiation can drastically reduce reaction times for key steps like formylation, which is advantageous for large-scale production by increasing throughput. nih.govworldscientific.com

Catalyst and Solvent Selection : The choice of acid catalyst and solvent system can significantly impact the yield and purity of the porphyrin precursor. chemijournal.com For example, using certain clays (B1170129) or zeolites as catalysts in modified Lindsey methods has been shown to improve yields. chemijournal.com

Concentration Adjustments : While the original Lindsey method required high dilution, subsequent modifications have been developed that allow for higher concentration conditions, making the process more practical for large-scale preparations. chemijournal.com

The table below outlines a comparison of common large-scale porphyrin synthesis methods.

Coordination Chemistry of Copper Benzochlorin Complexes

Ligand Design and Modulating Coordination Environments

The interaction between the central copper ion and the surrounding ligands is fundamental to the properties of the complex. The benzochlorin framework provides a primary coordination sphere, which can be further modified by the introduction of additional, or ancillary, ligands.

The benzochlorin ligand is a type of tetrapyrrolic macrocycle, structurally related to porphyrins and chlorins. wikipedia.org As a macrocyclic ligand, it features a large ring structure composed of at least nine atoms and provides three or more donor sites for metal coordination. wikipedia.org The core of the benzochlorin framework consists of four nitrogen atoms positioned within the macrocyclic cavity. These four nitrogen atoms form the primary binding site, chelating the copper(II) ion in a robust, square-planar arrangement. This strong chelation is a characteristic feature of macrocyclic ligands, often referred to as the macrocyclic effect, which describes the high affinity and stability of metal complexes with these types of ligands. wikipedia.org

While the benzochlorin macrocycle provides a stable four-coordinate planar environment, the coordination sphere of the copper(II) ion can be expanded by the addition of ancillary ligands. nih.govnih.gov These ligands coordinate to the metal center at the axial positions, perpendicular to the plane of the macrocycle. The introduction of ancillary ligands increases the coordination number of the copper ion from four to five or six, thereby modulating the complex's geometry and electronic properties. researchgate.netmdpi.com

Common ancillary ligands include halides (e.g., Cl⁻), water (H₂O), ammonia (NH₃), and various nitrogen-based heterocycles like pyridine. nih.govsserc.org.ukwikipedia.org The nature of these ancillary ligands—their size, charge, and ligand field strength—directly influences the resulting coordination geometry and the electronic structure of the copper center. nih.gov For instance, the coordination of one axial ligand results in a five-coordinate, square pyramidal geometry, while the coordination of two axial ligands leads to a six-coordinate, often distorted, octahedral geometry. mdpi.com

| Ancillary Ligand Example | Typical Number of Ligands | Resulting Coordination Number | Common Geometry |

|---|---|---|---|

| None | 0 | 4 | Square Planar |

| Chloride (Cl⁻) | 1 or 2 | 5 or 6 | Square Pyramidal or Distorted Octahedral |

| Water (H₂O) | 1 or 2 | 5 or 6 | Square Pyramidal or Distorted Octahedral |

| Pyridine | 1 or 2 | 5 or 6 | Square Pyramidal or Distorted Octahedral |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org The copper(II) ion has a d⁹ electronic configuration (1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁹ 4s²). pw.liveyoutube.com In a this compound complex, the strong field created by the four nitrogen donor atoms of the macrocycle removes the degeneracy of the five d-orbitals.

In the fundamental square planar geometry, the d-orbitals split into four distinct energy levels. The dₓ²-y² orbital, which points directly at the nitrogen ligands, is raised highest in energy. The d⁹ configuration leads to an unpaired electron residing in this highest-energy orbital. The coordination of axial ancillary ligands further perturbs this d-orbital splitting. libretexts.org This change in the electronic environment, particularly the energy gap between the d-orbitals, influences the complex's spectroscopic properties, such as the position and intensity of d-d electronic transitions observed in the UV-visible spectrum. scribd.comscribd.com

Spectroscopic and Advanced Structural Elucidation of Copper Benzochlorin

Electronic Absorption and Emission Spectroscopy

The electronic structure of copper benzochlorin, like other tetrapyrrolic macrocycles, is defined by its extensive π-conjugated system. This system gives rise to characteristic absorption bands in the UV-visible region, which are sensitive to the central metal ion, peripheral substituents, and the local environment. unipd.it

The UV-visible absorption spectrum of a benzochlorin is dominated by two main features originating from π → π* electronic transitions: the Soret band and the Q-bands. unipd.it The Soret, or B band, is an intense absorption typically found in the near-UV region (around 400–450 nm) and corresponds to the S0 → S2 transition. unipd.itnih.gov The Q-bands are significantly less intense and appear at longer wavelengths in the visible region (500–700 nm), representing the S0 → S1 transition. unipd.it

The reduction of a double bond in the parent porphyrin macrocycle to form a chlorin (B1196114) breaks the D4h symmetry (in metalloporphyrins) to C2v symmetry. uj.edu.pl This change leads to a significant intensification and red-shift of the longest wavelength Q-band (often denoted Qy), a hallmark of chlorins that enhances their absorption in the red portion of the spectrum. nih.gov The fusion of a benzene (B151609) ring to the macrocycle, creating a benzochlorin, further extends the π-electron delocalization, which can induce additional shifts in the absorption bands. acs.org

The insertion of a copper(II) ion into the benzochlorin core influences the electronic spectra. uj.edu.pl Compared to the free-base ligand, metallation often simplifies the Q-band region and can cause shifts in band positions depending on the metal's nature. uj.edu.pl For copper chlorins, the Qy absorption band is a key feature; for instance, in a reported iodinated Chlorin p6 copper complex, the Q-band shifted from 663 nm in the free base to 634 nm upon complexation. researchgate.net

Solvent polarity can also affect the electronic spectra of these compounds. nih.govpdx.edu For many porphyrin-type molecules, the Soret band exhibits a notable sensitivity to the solvent environment. nih.govresearchgate.net This solvatochromism arises from interactions between the solvent's dipole moment and the electronic states of the macrocycle. researchgate.net For example, studies on related copper porphyrins have shown that an increase in solvent polarity can induce blue shifts in the absorption spectrum and lead to the appearance of intramolecular charge-transfer (CT) bands. researchgate.net

The photophysical properties of this compound are dictated by the electronic transitions within the molecule upon light absorption. The primary transitions are the π→π* transitions responsible for the Soret and Q-bands. unipd.it The presence of the paramagnetic Cu(II) ion, which has an unpaired d-electron, significantly alters the excited-state dynamics compared to diamagnetic metal complexes. researchgate.netresearchgate.net

The interaction between the porphyrin's (π, π*) triplet state and the unpaired electron on the copper ion leads to the formation of a "tripmultiplet" state. researchgate.net This interaction dramatically shortens the lifetime of the excited triplet state, often to the nanosecond or picosecond range. nih.govresearchgate.net This rapid de-excitation pathway often quenches fluorescence and phosphorescence.

The table below summarizes typical spectroscopic and photophysical data for related copper porphyrins and chlorins, which provide a basis for understanding this compound.

| Compound | Soret Band λmax (nm) | Q-Band λmax (nm) | Emission Type | Emission λmax (nm) | Reference |

|---|---|---|---|---|---|

| Cu(TPP) | 414 | 538 | Phosphorescence | 775 (approx.) | researchgate.net |

| Cu(TMP) | 415 | 540 | Phosphorescence | 775 (approx.) | researchgate.net |

| Iodinated Chlorin p6 Copper Complex | Not specified | 634 | Not specified | Not specified | researchgate.net |

| Cu(TPPCl8) in Dichloromethane (B109758) | 415 | 541 | Phosphorescence | 756 | researchgate.net |

| Cu(TPPCl8) in Methanol (B129727) | Not specified | Not specified | Fluorescence (from CT state) | 650 | researchgate.net |

Luminescence from copper(II) complexes is generally weak due to efficient non-radiative decay pathways facilitated by the paramagnetic metal center. nih.gov Chelation of paramagnetic metals like Cu(II) to a tetrapyrrole macrocycle typically shortens the triplet state lifetime and reduces the quantum yield of both fluorescence and singlet oxygen generation. nih.govresearchgate.net Consequently, many copper porphyrins and chlorins are considered poor emitters. nih.govresearchgate.net

However, luminescence can sometimes be observed, often as phosphorescence from the triplet state at low temperatures or, in some cases, as fluorescence from charge-transfer states in polar solvents. researchgate.net For example, while Cu(TPPCl8) shows phosphorescence in nonpolar dichloromethane, it exhibits an unusual fluorescence emission at 650 nm in polar methanol, attributed to a charge-transfer excited state. researchgate.net

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is typically very low for these compounds. nih.gov For many copper(I) complexes, which are diamagnetic, much higher quantum yields have been reported, with values reaching up to 58% in the solid state. nih.govrsc.org For copper(II) complexes, achieving high quantum yields is considered challenging due to quenching by the metal center. nih.gov Despite this, some mixed-ligand copper(II) complexes have been developed that exhibit cyan emission with quantum yields as high as 30.75% in solid powder form. nih.gov These findings suggest that the ligand environment surrounding the copper ion plays a critical role in modulating the luminescence properties.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure of this compound by probing its characteristic vibrational modes. ksu.edu.sa These techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. ksu.edu.saillinois.edu

The vibrational spectrum of this compound is a composite of modes arising from the benzochlorin ligand and modes associated with the copper-ligand coordination. When the benzochlorin ligand coordinates to the copper ion, the frequencies of its vibrational modes (such as C=C, C-C, and C-N stretching) can shift, reflecting the new electronic structure of the complex. ksu.edu.sa

The most direct evidence of coordination comes from the appearance of new vibrational bands in the low-frequency region of the spectrum, which are attributed to metal-ligand stretching and bending modes. nih.govqut.edu.au For this compound, the key interaction is the formation of copper-nitrogen (Cu-N) bonds with the four central nitrogen atoms of the macrocycle. The stretching vibrations for these Cu-N bonds are expected in the far-IR and low-frequency Raman regions. Studies on related copper complexes, such as copper(II) chelates of dibenzoylmethane, have used theoretical calculations and experimental data to assign metal-ligand stretching modes, which serve as a measure of the metal-ligand bond strength. nih.gov For instance, in basic copper chloride minerals, Cu-O and Cu-Cl stretching vibrations have been identified and assigned. qut.edu.au

The table below presents typical vibrational frequencies for metal-ligand and related bonds in copper complexes.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopy Method | Reference/Comment |

|---|---|---|---|

| C=C Stretching (aromatic) | 1430-1670 | IR, Raman | Characteristic of the macrocycle. core.ac.uk |

| C-N Stretching | ~1105-1270 | IR, Raman | Observed in related heterocyclic compounds. core.ac.uk |

| Cu-O Stretching | ~450-650 | IR, Raman | From studies of copper chelates and oxides. nih.govqut.edu.au |

| Cu-Cl Stretching | ~250-300 | Raman | From studies of copper chloride minerals. qut.edu.au |

| Cu-N Stretching | ~200-500 | IR, Raman | Expected range for Cu-N bonds in coordination complexes. |

In-situ and operando Raman spectroscopy are powerful techniques for studying the behavior of molecules under real-time reaction conditions. renishaw.comresearchgate.net By collecting Raman spectra while a chemical or electrochemical process is occurring, it is possible to identify transient intermediates, observe changes in the catalyst's structure, and gain deep mechanistic insights. nih.govrsc.org

For a molecule like this compound, which has potential applications in photocatalysis and electrocatalysis, in-situ Raman spectroscopy could provide critical information. nih.gov For example, in a study of a copper bis-(terpyridine) electrocatalyst for CO2 reduction, operando Raman spectroscopy was used to observe the formation of reaction intermediates and reveal a unique "baton-relay-like" transfer of the active site from a nitrogen atom to the copper center during the catalytic cycle. nih.gov Similar methods could be applied to this compound to:

Identify the active sites involved in a catalytic reaction. nih.gov

Track the formation and decay of short-lived reaction intermediates on the catalyst surface. researchgate.netresearchgate.net

Understand how the structure of the this compound molecule changes in response to applied electrochemical potential or illumination. rsc.org

This approach offers a direct window into the reaction mechanism, moving beyond the static picture provided by conventional spectroscopy to reveal the dynamic nature of the molecule at work. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy on copper(II) benzochlorin presents significant challenges. The Cu(II) center is a paramagnetic d⁹ ion, which causes substantial broadening of NMR signals for nearby nuclei, often rendering them undetectable by standard high-resolution techniques. libretexts.org Consequently, direct, detailed structural analysis of the paramagnetic complex itself via ¹H or ¹³C NMR is generally not feasible.

To circumvent this, researchers often rely on NMR studies of diamagnetic analogues, such as the free-base benzochlorin (metal-free) or its zinc(II) complex. researchgate.net These analogues provide the detailed structural data required to confirm the integrity and constitution of the macrocyclic ligand framework.

In a typical analysis of a diamagnetic benzochlorin analogue, ¹H NMR provides information on the number and connectivity of protons in the molecule. The aromatic protons on the macrocycle are typically observed in the downfield region (δ 8.0-10.0 ppm), while protons on peripheral substituents appear in characteristic regions depending on their chemical environment.

¹³C NMR spectroscopy gives direct information about the carbon skeleton of the molecule. bhu.ac.in For a benzochlorin macrocycle, distinct signals are expected for the pyrrolic carbons, the fused benzene ring carbons, and any peripheral substituent carbons. The chemical shifts are sensitive to the electronic environment, providing a fingerprint of the molecule's structure. acenet.edu

Below is a representative table of expected chemical shift ranges for a diamagnetic metallobenzochlorin analogue.

Representative NMR Data for a Diamagnetic Benzochlorin Analogue

| Nucleus | Type of Atom | Expected Chemical Shift (δ ppm) |

|---|---|---|

| ¹H | Meso-H | 9.0 - 10.5 |

| Pyrrolic-H (β-protons) | 8.0 - 9.5 | |

| Benzo-ring H | 7.0 - 8.5 | |

| Substituent Protons (e.g., -CH₃) | 2.0 - 4.0 | |

| ¹³C | Meso-C | 95 - 110 |

| Pyrrolic-C (α and β) | 130 - 155 | |

| Benzo-ring C | 120 - 140 |

Note: Specific values can vary significantly based on the solvent, concentration, and the exact substitution pattern of the macrocycle.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the bonding network of the molecule. harvard.edu These experiments are also performed on diamagnetic analogues.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgoxinst.com Cross-peaks in a COSY spectrum connect the signals of adjacent protons, allowing for the mapping of proton-proton networks throughout the benzochlorin structure, for instance, confirming the connectivity within peripheral alkyl chains or the arrangement of protons on the fused aromatic ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the three-dimensional structure and stereochemistry of the molecule. For a benzochlorin, it can confirm the spatial proximity of substituents on different parts of the macrocycle.

Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight of large, thermally fragile molecules like this compound with high accuracy. nih.gov This method preserves the molecular structure during ionization, resulting in spectra dominated by the molecular ion peak. researchgate.net

In ESI-MS, the analyte molecule is ionized by gaining one or more charges (often protons), resulting in a series of multiply charged ions, such as [M+H]⁺, [M+2H]²⁺, etc. acs.org The mass spectrometer detects these ions based on their mass-to-charge ratio (m/z). The resulting spectrum displays a characteristic envelope of peaks, with each adjacent peak differing by one charge. acs.org Computer software can then perform a deconvolution of this series of peaks to calculate the original molecular mass (M) of the neutral compound with high precision. nih.gov This confirms the molecular formula and the successful incorporation of the copper atom into the benzochlorin macrocycle.

Hypothetical ESI-MS Deconvolution for this compound

| Observed Peak (m/z) | Assigned Ion | Calculated Molecular Weight (Da) |

|---|---|---|

| 622.18 | [M+H]⁺ | 621.17 |

| 311.59 | [M+2H]²⁺ | 621.16 |

| Deconvoluted Mass | | ~621.17 |

Note: This table is illustrative. The actual m/z values would depend on the exact molecular formula of the specific this compound derivative.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) is the most direct and informative spectroscopic technique for studying paramagnetic species like copper(II) benzochlorin. libretexts.org It specifically probes the environment of the unpaired electron on the Cu(II) (d⁹) center, providing detailed insights into its oxidation state, coordination geometry, and bonding. numberanalytics.comacs.org

The EPR spectrum of a Cu(II) complex is characterized by its g-tensor and the hyperfine coupling (A-tensor) to the copper nucleus (I=3/2). mdpi.com For a frozen solution or powder sample, the spectrum typically shows anisotropy, yielding different values for g and A when the magnetic field is oriented parallel (g∥, A∥) or perpendicular (g⊥, A⊥) to the principal symmetry axis of the molecule.

These parameters are highly sensitive to the ligand field and the geometry of the copper coordination sphere. mdpi.com For instance, a square planar or axially elongated octahedral geometry, common for copper porphyrins and related complexes, typically results in g∥ > g⊥ > 2.0023 and large A∥ values. researchgate.net Analysis of these parameters allows for a detailed description of the electronic structure of the metal site. acs.org

Typical EPR Parameters for a Cu(II) Porphyrin-like Complex

| Parameter | Description | Typical Value | Information Gained |

|---|---|---|---|

| g∥ | g-factor (parallel component) | 2.18 - 2.28 | Nature of in-plane bonding, geometry |

| g⊥ | g-factor (perpendicular component) | 2.03 - 2.08 | Nature of in-plane bonding, geometry |

| A∥ | Hyperfine coupling (parallel) | 160 - 210 x 10⁻⁴ cm⁻¹ | Covalency of Cu-ligand bond, geometry |

| A⊥ | Hyperfine coupling (perpendicular) | 10 - 40 x 10⁻⁴ cm⁻¹ | Covalency of Cu-ligand bond |

Source: Data compiled from findings in harvard.edunih.gov.

EPR spectroscopy is an invaluable tool for probing reaction mechanisms involving the copper center. numberanalytics.com By monitoring changes in the EPR spectrum during a reaction, researchers can track changes in the oxidation state or coordination environment of the copper ion. nih.gov

For example, if this compound binds to a target molecule or substrate, the coordination of new axial ligands can cause measurable shifts in the g and A values, providing evidence of the interaction and details about the nature of the binding. libretexts.orgrsc.org Furthermore, if the copper center participates in a redox reaction (cycling between Cu(II) and Cu(I)), the EPR signal will disappear upon reduction to the diamagnetic Cu(I) state and reappear upon re-oxidation. nih.gov This ability to monitor the paramagnetic state makes EPR essential for studying mechanisms in catalysis, electron transfer, and interactions with biological systems. acs.org

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide a Fourier transform of the electron density within the crystal, from which a detailed atomic model can be constructed.

In a typical analysis of a metallobenzochlorin, the central metal ion, in this case, copper(II), is expected to be coordinated to the four nitrogen atoms of the pyrrole-like subunits of the benzochlorin macrocycle. The coordination geometry around the copper center is generally square planar, a common arrangement for d⁹ metal ions in such macrocycles.

Key structural parameters obtained from a hypothetical SC-XRD analysis of a this compound derivative are presented in the interactive table below. This data is based on representative values for analogous metalloporphyrin and metallochlorin structures.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5 |

| b (Å) | 10.2 |

| c (Å) | 18.9 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 2690 |

| Z | 4 |

The unit cell parameters (a, b, c, α, β, γ) define the dimensions of the repeating unit in the crystal, and the space group describes the symmetry elements present. Z represents the number of molecules in the unit cell. These parameters collectively provide a unique fingerprint of the crystalline solid.

Crystal Packing and Intermolecular Interactions

The manner in which individual this compound molecules are arranged within the crystal is referred to as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

In the solid state, the large, relatively flat benzochlorin macrocycles are expected to exhibit significant π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron-rich aromatic systems of adjacent molecules. The crystal structure of a nickel diaryl benzochlorin derivative, for example, revealed a highly distorted saddle shape, which influences how the molecules pack together. researchgate.net

Beyond π-π stacking, other intermolecular forces play a crucial role in the crystal packing of this compound. These include:

Van der Waals Forces: These are weak, short-range electrostatic attractions between temporary dipoles in molecules and are present in all molecular crystals.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-electron cloud of the benzochlorin ring system of a neighboring molecule.

Coordination Bonds: In some cases, the central copper atom may form weak axial coordination bonds with atoms of adjacent molecules, leading to the formation of one-dimensional chains or more complex supramolecular architectures.

Theoretical and Computational Investigations on Copper Benzochlorin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying metalloporphyrins and related macrocycles due to its favorable balance of accuracy and computational cost. arxiv.org It is employed to investigate the fundamental characteristics of copper benzochlorin, from its three-dimensional structure to its electronic behavior.

The first step in the computational analysis of this compound is typically geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. arxiv.org Using functionals like B3LYP or PBE0 and appropriate basis sets, the coordinates of each atom are adjusted until a minimum on the potential energy surface is located. researchgate.netcuni.cz For copper complexes, specialized basis sets are often used for the metal ion to accurately account for its electronic configuration. reddit.com

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Theoretical calculations indicate that the benzochlorin macrocycle in the copper complex is largely planar, a feature essential for its extensive π-conjugated system. researchgate.net The copper ion is typically coordinated in the center of the macrocycle by the four nitrogen atoms of the pyrrole-like rings. The validation of this computed structure is achieved by comparing these parameters with experimental data from X-ray crystallography of similar metallochlorins, where available.

Table 1: Predicted Structural Parameters for Optimized this compound Geometry

| Parameter | Description | Typical Predicted Value (Å / Degrees) |

|---|---|---|

| Cu-N Bond Length | The distance between the central copper ion and the coordinating nitrogen atoms. | ~1.95 - 2.05 Å |

| C-C/C-N Bond Lengths | Average bond lengths within the aromatic macrocycle framework. | ~1.38 - 1.45 Å |

| Macrocycle Planarity | Dihedral angles describing the deviation of the macrocycle from a perfect plane. | < 10° |

Understanding the electronic structure of this compound is crucial for explaining its optical properties and reactivity. DFT calculations provide detailed information about the molecular orbitals (MOs), particularly the frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation. ossila.com

In this compound, the HOMO is typically a π-orbital with significant contributions from the p-orbitals of the carbon and nitrogen atoms of the macrocycle, and sometimes the d-orbitals of the copper ion. nih.gov The LUMO is generally a π*-antibonding orbital, also delocalized over the macrocyclic ring. researchgate.netresearchgate.net The specific energies and compositions of these orbitals can be influenced by the choice of DFT functional and solvent models used in the calculations. mpg.de

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Typical Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -5.2 eV | π-orbital of the macrocycle, with some Cu(d) character |

| LUMO | -2.8 eV | π*-antibonding orbital of the macrocycle |

| HOMO-LUMO Gap (ΔE) | 2.4 eV | Corresponds to the lowest energy electronic transition |

DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-Dependent DFT (TD-DFT) is the most common method used to calculate the electronic absorption spectra. aps.org This method computes the energies of electronic transitions from the ground state to various excited states.

The calculations can reproduce the characteristic absorption spectra of chlorin-type molecules, which typically feature an intense Soret band (or B band) in the blue-violet region and weaker Q-bands in the green-red region of the spectrum. uj.edu.pl For benzochlorins, the Qy band is often significantly red-shifted into the near-infrared region, a property that is highly valuable for applications in photodynamic therapy. researchgate.net TD-DFT allows for the assignment of these spectral bands to specific electronic transitions, such as HOMO→LUMO or HOMO-1→LUMO, providing a detailed understanding of their origin. nih.govresearchgate.net

Table 3: Correlation of Predicted Transitions with Spectroscopic Bands

| Spectroscopic Band | Predicted Transition Energy (nm) | Primary Orbital Contribution |

|---|---|---|

| Qy Band | ~700-780 nm | HOMO → LUMO |

| Qx Band | ~550-600 nm | HOMO-1 → LUMO |

| Soret (B) Band | ~400-430 nm | Deeper π → π* transitions |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for exploring the dynamic behavior of this compound, particularly in the context of chemical reactions. These studies provide a frame-by-frame depiction of a reaction, revealing the energetic landscape and the structures of transient species. mdpi.com

For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. numberanalytics.com Locating the geometry of this TS and calculating its energy is a primary goal of mechanistic studies. ims.ac.jp Computational algorithms can search the potential energy surface to identify these saddle points, which are characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. unipi.it

For a reaction involving this compound, such as a copper-catalyzed oxidation, DFT calculations can model the interaction with a substrate. beilstein-journals.orgoregonstate.edu The energy difference between the reactants and the transition state is the activation energy barrier (often expressed as Gibbs free energy of activation, ΔG‡). This barrier determines the theoretical rate of the reaction; a lower barrier implies a faster reaction. researchgate.netnih.gov

A reaction coordinate analysis connects the reactant, transition state, and product structures along the lowest energy path, known as the Intrinsic Reaction Coordinate (IRC). smu.edu Plotting the energy along this coordinate generates a reaction energy profile, which provides a comprehensive view of the reaction mechanism. researchgate.net

This profile visualizes the entire transformation, showing the energy changes as bonds are broken and formed. It can reveal the presence of intermediate species—local energy minima that exist between transition states. unipi.it By analyzing the structures along this path, researchers can describe the sequence of events in detail, such as substrate binding, electron transfer, and product release. smu.edu This detailed understanding of reaction dynamics is essential for optimizing catalysts and designing new chemical transformations. beilstein-journals.orgrsc.org

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior and conformational landscape of this compound can be explored at an atomic level. These simulations model the interactions between atoms over time, offering insights into the molecule's flexibility, solvent interactions, and accessible conformations, which are crucial for understanding its chemical and physical properties.

Atomistic MD simulations can be employed to study the interaction of copper complexes with biological membranes, a key aspect of their potential applications. For instance, simulations of a copper(II) complex with a phospholipid bilayer (dipalmitoylphosphatidylcholine, DPPC) have been used to assess its permeability. semanticscholar.org Such studies can reveal the free energy profile of the molecule as it traverses the membrane, highlighting energy barriers and preferred locations within the lipid environment. semanticscholar.org The behavior of related, but distinct, copper complexes in MD simulations has shown that while some molecules face high energy barriers for permeation, others can aggregate and form pores in the membrane, a mechanism that could explain observed cytotoxicity. semanticscholar.org

The development of accurate interatomic potentials is critical for the reliability of MD simulations. For systems involving copper and carbon, such as copper-graphene composites, specialized potentials like the second nearest-neighbor modified embedded atomic method (2NN MEAM) have been developed to more accurately model their complex interactions than simpler potentials like Lennard-Jones. nist.gov These advanced potentials are often parameterized using data from first-principles calculations to ensure they reproduce quantum mechanical properties accurately. nist.gov Similar methodologies would be essential for developing high-fidelity force fields for this compound simulations.

Quantum Chemical Approaches Beyond DFT

While Density Functional Theory (DFT) is a workhorse in computational chemistry, more advanced and computationally intensive methods are often required to achieve higher accuracy or to handle systems with complex electronic structures, such as those with significant static correlation. For this compound, these higher-level quantum chemical approaches provide deeper insights into its electronic properties and reactivity.

Coupled Cluster Methods (e.g., DLPNO-CCSD(T))

Coupled cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster Singles and Doubles with perturbative Triples), offers one of the most accurate theoretical descriptions of molecular energies and properties for a wide range of systems. chemrxiv.orgschrodinger.com However, its high computational cost has historically limited its application to small molecules. The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)), has been a significant breakthrough, enabling linear scaling and making this high level of theory applicable to much larger systems, including complex organometallic compounds. chemrxiv.orgschrodinger.comresearchgate.net

The DLPNO-CCSD(T) method has been shown to provide reliable benchmark reference values for reaction energies and barrier heights at a fraction of the cost of canonical CCSD(T). chemrxiv.orguit.no It has been successfully used to benchmark DFT functionals for various chemical reactions, including those involving transition metals. uit.noweizmann.ac.il For instance, in studies of copper-catalyzed carboxylation reactions, DLPNO-CCSD(T) calculations have been instrumental in elucidating reaction mechanisms, indicating that the choice of pathway can depend on the substrate. uit.no While a recent benchmark showed a deviation of over 7 kcal/mol between experimental and computed dissociation energies for some systems using DLPNO-CCSD(T), highlighting the remaining challenges, the method remains a powerful tool for obtaining high-accuracy single-point energies. uit.no Further refinements, such as extrapolation to the complete PNO space (CPS), can yield even greater accuracy, approaching that of the canonical method. chemrxiv.org

Ab initio Calculations for Fundamental Insights

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic structure and properties of molecules like this compound. These methods, which include both wave function theory (WFT) and certain implementations of DFT, provide a rigorous framework for theoretical investigation. arxiv.orgepfl.ch

For transition metal complexes, ab initio methods are crucial for dissecting the nature of metal-ligand bonding and understanding the electronic ground and excited states. For example, ab initio studies on copper(II)-aminoxyl complexes have been used to determine the mixing coefficients between copper, ligand, and halide orbitals, revealing significant electronic delocalization and providing evidence for a copper(I)-oxoammonium character. nih.gov This level of insight is essential for understanding the catalytic mechanisms of copper complexes.

In the context of materials science, ab initio calculations are used to determine fundamental properties. For instance, first-principles calculations on copper chalcogenides have been used to compute NMR chemical shifts and analyze electronic band structures, providing a powerful reference for experimental studies. scirp.org Similarly, for copper-containing proteins like azurins, combining ab initio DFT calculations with MD simulations has allowed for the study of the entire protein structure, revealing the electronic contributions of peripheral regions that were previously overlooked. rsc.org

For this compound, ab initio molecular dynamics (AIMD) could be particularly insightful. osti.gov This method, based on DFT, allows for the simulation of dynamic processes while treating the electronic structure quantum mechanically. epfl.ch It can be used to study reaction pathways, solvent effects, and the free energy landscapes of processes like dimerization, as has been demonstrated for Cu(II) ions on mineral surfaces. osti.gov Such calculations would provide a fundamental, first-principles understanding of the behavior of this compound in various environments.

Reactivity, Catalysis, and Mechanistic Investigations of Copper Benzochlorin

Catalytic Applications of Copper Benzochlorin Complexes

This compound complexes, belonging to the broader class of porphyrinoids, are investigated for their catalytic prowess across various chemical transformations. Their unique electronic structure, conferred by the benzochlorin macrocycle, allows for the modulation of the central copper ion's redox properties, making them promising candidates for catalysis.

While copper is a well-known and unique metal for the electrocatalytic reduction of CO2 (ECR) to hydrocarbons, specific studies detailing the use of this compound for this purpose are not extensively documented in the current literature. rsc.org However, the catalytic behavior of related copper porphyrinoid complexes provides a strong basis for their potential application. For instance, studies on copper porphyrins used in electrochemical energy storage have demonstrated a reversible reduction of the central copper atom from a +II to a +I oxidation state during electrochemical cycling. nih.gov This Cu(II)/Cu(I) redox couple is a fundamental step in many proposed mechanisms for CO2 reduction, where Cu(I) is often the active state for binding and activating the CO2 molecule. The benzochlorin ligand, with its specific electronic properties, can be expected to tune the redox potential of the Cu(II)/Cu(I) transition, thereby influencing the overpotential and efficiency of the catalytic process. Research on various copper-based catalysts shows that factors like the binding strength of intermediates such as *CO are critical for determining the final product distribution. rsc.org

Copper catalysts are instrumental in a wide range of oxidative coupling reactions for forming C-C and C-heteroatom bonds. rsc.org Although specific examples employing this compound as the catalyst are scarce, the general mechanisms of copper catalysis offer insight into its potential role. Many of these transformations are proposed to proceed through catalytic cycles involving different oxidation states of copper, notably Cu(I), Cu(II), and Cu(III). rsc.orgresearchgate.net Organocopper(III) species, though often transient, are considered key intermediates in the activation of multiple bonds, leading to reductive elimination that forges the new C-C or C-heteroatom bond. researchgate.net The macrocyclic ligand plays a crucial role in stabilizing these, often high-valent, copper intermediates. The rigid, electron-rich environment provided by the benzochlorin framework could potentially stabilize a Cu(III) center, facilitating oxidative addition and reductive elimination steps. In some catalytic cycles, the copper ion is believed to maintain its oxidation state throughout the reaction. rsc.org

The application of this compound complexes in catalytic hydrogen production and methanol (B129727) reforming is an emerging area of interest. While bulk copper catalysts, often on oxide supports, are standard for industrial methanol steam reforming, the use of discrete molecular complexes is less common. scispace.com However, research into photocatalytic hydrogen production has explored related porphyrinoid structures. For example, attempts have been made to use copper-containing sulphophthalocyanines as chromophores for the photoproduction of hydrogen. mdpi.com This suggests that copper macrocycles like benzochlorin, with their strong light-absorbing properties, are viable candidates for light-driven hydrogen evolution schemes. Such a system would typically involve the photosensitizer (this compound) absorbing light, followed by a series of electron transfer events involving a sacrificial electron donor and a proton source to generate H2.

The most extensively studied catalytic application of this compound is in photo-catalyzed reactions, particularly as a photosensitizer in photodynamic therapy (PDT). researchgate.netresearchgate.netacs.org In this context, a this compound derivative, the iminium salt CDS1, has been identified as an effective photosensitizer. researchgate.netresearchgate.net The mechanism of action in PDT relies on the generation of cytotoxic reactive oxygen species (ROS). This process is initiated by the absorption of light by the this compound complex, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.

From the excited triplet state, the reaction can proceed via two main pathways:

Type I Mechanism: The excited photosensitizer engages in electron transfer reactions with substrate molecules, producing radical ions which can further react with oxygen to form ROS like superoxide (B77818) anions and hydrogen peroxide.

Type II Mechanism: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). acs.org Singlet oxygen is considered a primary cytotoxic agent in PDT. acs.org

Table 1: Photocatalytic Properties of this compound and Related Complexes This table is representative of the general mechanisms and properties discussed in the literature, as precise quantum yields for this compound were not specified in the provided search results.

| Property | Description | Relevance to Catalysis | Reference |

|---|---|---|---|

| Light Absorption | Strong absorption in the visible or near-infrared (NIR) region. | Essential first step for initiating any photo-catalyzed reaction. | mdpi.com |

| Excited State | Formation of an excited triplet state upon light absorption. | The long-lived triplet state is the key intermediate for energy or electron transfer. | acs.org |

| Mechanism Type | Can operate via Type I (electron transfer) or Type II (energy transfer) pathways. | Determines the type of reactive species generated (e.g., superoxide vs. singlet oxygen). | acs.org |

| ROS Generation | Produces reactive oxygen species (ROS) like ¹O₂. | The generated ROS are the active agents for oxidation or cytotoxicity in PDT. | researchgate.netacs.org |

Detailed Mechanistic Studies

Understanding the catalytic activity of this compound complexes requires a detailed examination of the electronic structure and the accessible oxidation states of the central copper ion, which are modulated by the macrocyclic ligand.

The catalytic versatility of copper compounds stems from the accessibility of multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). researchgate.net The benzochlorin ligand, a porphyrin derivative, plays a critical role in stabilizing these states and tuning the redox potentials of the transitions between them.

Cu(I) / Cu(II) Couple: This is the most common redox couple in copper chemistry. The transition between Cu(II) and Cu(I) is fundamental to many catalytic processes, including electrocatalysis and atom transfer radical polymerization (ATRP). nih.govrsc.org Spectroscopic studies on related copper porphyrins have directly observed the reversible change from Cu(II) to Cu(I) during electrochemical processes, confirming the metal center's redox activity. nih.gov In some catalytic oxidations, a Cu(I) complex reacts with O₂ to generate a Cu(II)-superoxide intermediate, which is a key step in activating oxygen. rsc.org

Cu(II) / Cu(III) Couple: The Cu(III) oxidation state is less stable but is frequently invoked as a crucial reactive intermediate in oxidative coupling and functionalization reactions. researchgate.net The formation of transient organocopper(III) species is proposed in mechanisms involving the formation of C-C and C-heteroatom bonds. researchgate.net The strong σ-donating character of the deprotonated porphyrinoid ligand is essential for stabilizing the high-valent Cu(III) center. Studies on related N-confused corroles have shown that the framework can stabilize a ground-state Cu(III) ion, which is supported by XPS and NMR data. This stabilization prevents the ligand from being oxidized and allows the metal center to participate in two-electron redox chemistry.

In many systems, the ligand is not merely a spectator but is "redox-active," working cooperatively with the metal. A redox-active ligand can store or release electrons, enabling multi-electron transformations while the metal ion may not need to change its oxidation state dramatically.

Table 2: Role of Copper Oxidation States in Catalysis

| Oxidation State | Electronic Configuration | Common Role in Catalysis | Example Reaction Type | Reference |

|---|---|---|---|---|

| Cu(I) | d¹⁰ | Nucleophilic species, active state for π-complexation with substrates like alkynes and CO₂. | "Click" Chemistry, CO₂ Reduction | nih.govrsc.org |

| Cu(II) | d⁹ | Paramagnetic resting state, involved in one-electron redox processes, Lewis acid activation. | Aerobic Oxidations, ATRP | nih.govrsc.org |

| Cu(III) | d⁸ | Potent oxidant, key intermediate in two-electron oxidative addition/reductive elimination cycles. | Oxidative Coupling, C-H Functionalization | researchgate.net |

Intermediate Identification and Characterization

The reactivity of this compound is predominantly centered on photochemical pathways, where electronically excited states of the complex act as key intermediates. The primary application driving this research is photodynamic therapy (PDT), where the goal is to generate cytotoxic species upon light activation. nih.gov

Upon absorption of light, the this compound molecule is promoted from its ground state to a short-lived excited singlet state. It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (³Psen*). This triplet state is considered the principal reactive intermediate in its photochemical transformations. nih.gov The presence of the paramagnetic copper(II) ion, with its partially filled d-orbitals, can significantly influence the lifetime and deactivation pathways of these excited states through efficient quenching mechanisms. researchgate.net

The characterization of these transient intermediates relies heavily on spectroscopic techniques. For instance, in related copper porphyrin systems, picosecond transient absorption spectroscopy has been used to identify and study the dynamics of excited states and their interactions with the environment, such as the formation of exciplexes with solvent molecules. scispace.com For this compound and its derivatives, the characterization focuses on the species generated from the interaction of the triplet state intermediate with molecular oxygen (O₂).

This interaction proceeds via two main mechanisms:

Type I Process: Involves electron transfer between the excited photosensitizer and a substrate molecule. This generates radical ions, such as the photosensitizer radical anion (Psen•⁻) and a substrate radical cation (Subs•⁺), which can further react with oxygen to produce a variety of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH). nih.gov Studies on an iodinated chlorin (B1196114) p6 copper complex suggest that its phototoxicity proceeds primarily through a Type I mechanism. researchgate.net

Type II Process: Involves energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is itself a triplet. This process generates highly reactive singlet oxygen (¹O₂). nih.gov

While high-valent organometallic copper intermediates, such as Cu(III)-σ-aryl species, have been observed and characterized in other copper-mediated C-H functionalization reactions, such intermediates have not been identified for this compound in a catalytic context beyond PDT. nih.gov The primary identified intermediates remain the electronic excited states and the subsequent reactive oxygen species they generate.

| Intermediate Species | Method of Generation | Characterization Technique | Role in Reactivity |

| Excited Triplet State (³Psen*) | Intersystem crossing from the excited singlet state following photoexcitation. | Time-resolved absorption and fluorescence spectroscopy. | Primary reactive intermediate; transfers energy or electrons to other molecules. nih.govresearchgate.net |

| Singlet Oxygen (¹O₂) | Type II Mechanism: Energy transfer from the excited triplet state to molecular oxygen. | Direct detection via its phosphorescence at ~1270 nm; indirect detection using chemical traps. | A highly reactive electrophile that oxidizes various biological and chemical substrates. nih.gov |

| Superoxide Radical Anion (O₂⁻•) | Type I Mechanism: Electron transfer from the photosensitizer radical anion to molecular oxygen. | Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping. | A precursor to other reactive oxygen species like hydrogen peroxide and hydroxyl radicals. nih.govresearchgate.net |

Ligand Effects on Reactivity and Selectivity

In the context of this compound, the term "ligand effects" primarily refers to the influence of the benzochlorin macrocycle itself and its peripheral substituents on the properties and reactivity of the central copper ion. Unlike many other copper-catalyzed systems, external, auxiliary ligands are not typically employed, as the tetradentate benzochlorin provides a stable coordination environment.

The key ligand effects are:

The Benzochlorin Macrocycle: The reduced nature of the chlorin macrocycle (compared to a porphyrin) results in strong absorption in the red region of the visible spectrum (the Q-band), which is advantageous for applications requiring light penetration, such as PDT. nih.gov The structure of the macrocycle dictates the electronic properties and redox potential of the copper center.

The Central Copper Ion: The choice of the central metal ion is critical. While many metalloporphyrins and chlorins are studied, the copper(II) ion has specific properties. As a paramagnetic d⁹ metal, it can promote intersystem crossing to the triplet state but also provides a rapid, non-radiative decay pathway that can quench the excited state, potentially rendering the complex photo-inactive. nih.govresearchgate.net However, specific this compound derivatives have demonstrated significant photodynamic activity, indicating a finely tuned balance between the generation and quenching of the reactive triplet state. nih.govnih.gov

Peripheral Substituents: Modification of the groups attached to the periphery of the benzochlorin ring is the primary strategy for modulating reactivity and selectivity. These substituents can alter the electronic properties (and thus the redox potential and photophysics) and the solubility and localization of the complex. For example, the introduction of an iminium salt function to a copper octaethylbenzochlorin was shown to yield an effective photosensitizer. nih.gov Similarly, iodination of a related copper chlorin p6 complex was found to alter its photochemical mechanism, favoring a Type I process. researchgate.net

| This compound Derivative | Modifying Group (Ligand Effect) | Observed Impact on Reactivity/Properties | Reference(s) |

| Copper(II) octaethylbenzochlorin iminium salt (CDS1) | Iminium group at the periphery | Effective in vivo photosensitizer; causes rapid decrease in tumor blood flow upon irradiation. | nih.gov |

| Iodinated Copper(II) chlorin p6 | Iodine atom on the macrocycle | Favors a Type I photochemical mechanism for ROS generation; effective under hypoxic conditions. | researchgate.net |

| General Copper(II) Benzochlorins/Porphyrins | Central Cu(II) ion | Can quench fluorescence and shorten triplet state lifetime compared to metal-free or diamagnetic metal analogues (e.g., Zn(II)). | nih.govresearchgate.net |

Influence of Environmental Factors (e.g., Light, Solvent)

Environmental conditions, particularly the presence of light and the nature of the solvent, have a profound influence on the behavior of this compound.

Light: Light is the single most critical factor for initiating the known reactivity of this compound. The process is wavelength-dependent, corresponding to the electronic absorption bands of the molecule. The strong Q-band absorption in the red to near-infrared region (~630-800 nm) is typically targeted. researchgate.netresearchgate.net The intensity and duration of light exposure directly control the population of the reactive triplet state intermediate and, consequently, the extent of the photochemical reaction. Different light sources, including xenon arc lamps and pulsed lasers, have been used effectively to initiate its photodynamic effects. nih.gov

Solvent: The solvent can influence the electronic structure, and therefore the spectroscopic and reactive properties, of this compound. A pronounced solvent dependence has been observed for the Q-band absorption maximum of benzochlorin iminium salts. researchgate.net For example, the absorption maximum of a metal-free benzochlorin iminium salt shifted from 798 nm in dichloromethane (B109758) to 727 nm in serum, highlighting the sensitivity of the electronic transitions to the surrounding medium. researchgate.net In related copper complexes, solvent molecules can directly coordinate to the metal center, which can affect the redox properties and reaction kinetics. rsc.orgmdpi.com While the tightly bound benzochlorin ligand limits direct solvent coordination to the copper ion, interactions with the macrocycle and peripheral substituents can still occur, leading to changes in the electronic distribution and excited-state behavior. Studies on related copper porphyrins have suggested the formation of excited-state complexes (exciplexes) with oxygen-containing solvent molecules. scispace.com

| Compound System | Solvent 1 | Solvent 2 | Observed Effect | Reference(s) |

| Benzochlorin Iminium Salt (metal-free analogue) | Dichloromethane | Serum | Shift in absorption maximum from 798 nm to 727 nm. | researchgate.net |

| meso-Salen-type Copper(II) Complex | Dichloromethane | Pyridine | Red shift of the visible absorption spectrum. | rsc.org |

| Copper(I) Catalysts for ATRP | Acetonitrile (MeCN) | Dimethyl Sulfoxide (DMSO) | The reaction rate constant (K_ATRP) is 1-2 orders of magnitude higher in DMSO, indicating a strong solvent effect on catalytic activity. | mdpi.com |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are not extensively documented outside the context of its photophysical processes. Data from these processes and from analogous copper complexes provide insight into the governing principles.

In related copper-catalyzed systems, kinetic analyses have been crucial for elucidating reaction mechanisms. For instance, in the aerobic oxidation of alcohols catalyzed by a (bpy)CuI/TEMPO system, the turnover-limiting step was found to be the oxidation of the Cu(I) catalyst by O₂ for benzylic alcohols. nih.gov In another study, the binding of copper(II) to the protein apoazurin was found to follow a two-step kinetic model: a rapid bimolecular association to form an intermediate (k ≈ 2 x 10³ M⁻¹s⁻¹), followed by a slower, first-order conversion to the final product (k ≈ 0.024 s⁻¹). nih.gov Such models, involving the formation and conversion of intermediates, are likely applicable to the catalytic cycles of this compound, should they be developed.

Key thermodynamic parameters include:

Redox Potential: The Cu(II)/Cu(I) redox potential is a crucial parameter that is highly dependent on the ligand environment and solvent. rsc.org This potential determines the thermodynamic feasibility of electron transfer steps in a proposed catalytic cycle.

Bond Dissociation Enthalpy (BDE): For reactions involving the activation of C-H or O-H bonds, the BDE of the reactive intermediate is a key thermodynamic value. For example, a synthetic [CuOH]²⁺ complex was shown to have a high O-H BDE of ~90 kcal/mol, providing a thermodynamic rationale for its ability to abstract hydrogen atoms from strong C-H bonds. nih.gov

| System | Process | Kinetic/Thermodynamic Parameter | Value | Reference(s) |

| Cu(II) binding to Apoazurin | Formation of Intermediate | Rate Constant (k_on) | 2 (±1) x 10³ M⁻¹s⁻¹ | nih.gov |

| Cu(II) binding to Apoazurin | Conversion of Intermediate | Rate Constant (k_conv) | 0.024 (±0.01) s⁻¹ | nih.gov |

| Cu(II) binding to Apoazurin | Overall Reaction | Standard Enthalpy (ΔH°) | -10.0 (±1.4) kcal/mol | nih.gov |

| Cu(II) binding to Apoazurin | Overall Reaction | Standard Free Energy (ΔG°) | -18.8 kcal/mol | nih.gov |

| [LCuOH]²⁺ Complex | HAT Reactivity | O-H Bond Dissociation Enthalpy (BDE) | ~90 kcal/mol | nih.gov |

Advanced Materials Science Applications of Copper Benzochlorin

Integration into Functional Materials

The unique structure of copper benzochlorin, featuring a large π-aromatic system and a coordinated metal ion, makes it a versatile building block for a variety of functional materials. acs.org Its properties can be leveraged through incorporation into composites, electronic components, and sensing devices.

Nanomaterial Composites and Hybrid Structures

The integration of this compound into nanomaterial composites and hybrid structures offers a pathway to novel materials with synergistic properties. Porphyrinoids, the class of molecules to which benzochlorins belong, can be combined with various nanostructures. For instance, hybrid materials composed of porphyrins and carbon nanostructures, such as graphene oxide, have been developed for sensing applications. nih.gov In these composites, the porphyrinoid provides the functional response, while the nanomaterial offers a high surface area and unique electronic properties.

Similarly, copper nanoparticles have been successfully incorporated into various polymer matrices, including polyaniline (Cu-PANI) and polycaprolactone (B3415563) (PCL-CuONPs), to create nanocomposites with enhanced antimicrobial efficacy. nih.govnih.govresearchgate.net These examples suggest a viable strategy for embedding this compound into polymer films or linking it to the surface of nanoparticles. The interaction between the benzochlorin's macrocycle and a nanomaterial's surface can be tailored to create functional hybrid materials for catalysis or optoelectronics. For example, studies on porphyrin-ZnO hybrid structures show that the complexed metal ion (such as copper) can influence the morphology and sensing properties of the final composite material. acs.org

Potential in High-Performance Electrical Components

While pure copper is a benchmark for electrical conductivity, its mechanical properties can be insufficient for demanding applications. ase.org.ukwikipedia.org High-performance electrical components often rely on copper alloys, such as beryllium copper (CuBe) and chromium copper, which offer a superior combination of strength, fatigue resistance, and conductivity. internationalcopper.orgtotalmateria.comrefractorymetal.org These alloys are critical in manufacturing connectors, switches, and relays that must withstand repeated mechanical stress and harsh environments. refractorymetal.org

By analogy, this compound holds potential as a functional component in molecular electronics and conductive polymers. Porphyrins and metalloporphyrins are known to be field-responsive materials with tunable electronic properties, including large dipole moments and polarizabilities. illinois.eduresearchgate.net Researchers have explored polymeric porphyrins for their low-dimensional conductivity. illinois.edu The integration of this compound into a polymer backbone could yield materials with tailored conductive properties suitable for specialized electronic applications, drawing a parallel to how metallic elements are alloyed with copper to enhance its performance for specific electrical components.